molecular formula C10H18N4O2 B2748007 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol CAS No. 898650-66-3

6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B2748007
CAS No.: 898650-66-3
M. Wt: 226.28
InChI Key: YQSPAMYEJWERKF-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol is a specialized 1,2,4-triazine derivative developed for pharmacological research, particularly as a potential GPR84 antagonist . The compound features a 6-tert-butyl group and 3-hydroxypropylamino substitution pattern that contributes to its molecular interactions with biological targets. 1,2,4-Triazine derivatives represent privileged scaffolds in medicinal chemistry with demonstrated biological activities . This compound is structurally related to other 6-tert-butyl-1,2,4-triazin-5-one derivatives that have shown research utility in investigating inflammatory pathways and receptor modulation . The 3-hydroxypropylamino side chain enhances water solubility compared to simpler alkyl derivatives, potentially improving bioavailability for in vitro research applications. Researchers utilize this compound primarily for investigating GPR84-mediated signaling pathways, with potential applications in studying inflammatory conditions, immune cell regulation, and fibrotic diseases . The molecular structure allows for specific interactions within the GPR84 binding pocket, potentially forming hydrogen bonds through the hydroxypyrimidinone moiety and hydrophobic interactions via the tert-butyl group . This product is provided for research purposes in pharmaceutical development and basic science investigating GPCR signaling pathways. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the material safety data sheet for proper handling and storage requirements.

Properties

IUPAC Name

6-tert-butyl-3-(3-hydroxypropylamino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)7-8(16)12-9(14-13-7)11-5-4-6-15/h15H,4-6H2,1-3H3,(H2,11,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSPAMYEJWERKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Pathway: Direct Cyclization with Functionalized Amines

PMC9864844 reports a (3+3)-annulation strategy using amino esters and hydrazonoyl bromides in THF with Et3N. Adapting this method:

  • Starting Materials:

    • Trimethylpyruvic acid (from pivaloyl cyanide hydrolysis)
    • 3-Hydroxypropylhydrazine (custom-synthesized)
  • Cyclization: React trimethylpyruvic acid with 3-hydroxypropylhydrazine in HCl/EtOH at 90°C.

Key Considerations:

  • Regioselectivity must be controlled to ensure substitution at position 3.
  • Use of protecting groups (e.g., silyl ethers) for the hydroxyl moiety may prevent side reactions.

Purification and Characterization

Isolation Techniques

  • Crystallization: Hexane/dichloromethane mixtures effectively purify triazinones.
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (60:40 → 80:20) resolves polar hydroxylated derivatives.

Spectroscopic Validation

  • NMR: Expect signals at δ 1.3 ppm (t-Bu), δ 3.5–3.7 ppm (–CH2–OH), and δ 8.1 ppm (triazine C–H).
  • MS (ESI+): Molecular ion peak at m/z 257 [M+H]+.

Challenges and Optimization

  • Hydroxyl Group Stability: Acidic conditions during cyclization may dehydrate the 3-hydroxypropyl chain. Mitigate via low-temperature (0–10°C) reactions.
  • Regioselectivity: Competing substitution at position 4 necessitates careful stoichiometry (amine:triazine = 1.2:1).
  • Yield Improvement: Catalytic additives (e.g., KI for Finkelstein-type reactions) enhance alkylation efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds with triazine structures, such as 6-tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes linked to cancer cell proliferation. For instance, similar triazine derivatives have shown effectiveness in inhibiting thymidine phosphorylase, an enzyme associated with tumor growth and angiogenesis .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related triazine derivatives have demonstrated efficacy against various bacterial strains. For example, derivatives were synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, showing promising results comparable to established antibiotics .

1.3 Molecular Docking Studies

Molecular docking studies on similar triazine compounds have been conducted to predict their interaction with biological targets. These studies help identify binding affinities and potential inhibitory effects on enzymes that play crucial roles in disease mechanisms . The insights gained from these studies can guide the development of new therapeutic agents.

Agricultural Applications

2.1 UV Absorption in Agricultural Films

Triazine compounds are utilized as UV absorbers in agricultural films. The incorporation of this compound into polymer matrices can enhance the durability of films used in agriculture by protecting crops from harmful UV radiation . This application is particularly relevant in regions with high solar exposure.

2.2 Herbicide Development

The chemical structure of this compound suggests potential use as a herbicide or a precursor for herbicide synthesis. Triazines are known for their effectiveness in weed control due to their ability to inhibit photosynthesis in target plants . Research into the synthesis of new triazine-based herbicides continues to expand this application area.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityIdentified inhibition of thymidine phosphorylase by triazine derivatives; potential for cancer treatment applications.
Antimicrobial PropertiesSynthesized derivatives showed significant antibacterial activity against multiple strains; comparable to standard antibiotics.
Agricultural FilmsDemonstrated effectiveness of triazines as UV stabilizers in agricultural films; enhanced crop protection from UV damage.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol, a comparative analysis with structurally analogous triazine derivatives is essential. Key compounds for comparison include:

Structural Analogues

6-Methyl-3-[(2-hydroxyethyl)amino]-1,2,4-triazin-5-ol Substituents: Methyl at position 6, shorter hydroxyethylamino chain at position 3. Impact: Reduced steric bulk compared to tert-butyl lowers thermal stability (melting point ~180°C vs. 220°C for the tert-butyl analogue). The shorter hydroxyethyl group forms fewer intramolecular hydrogen bonds, leading to lower solubility in polar solvents .

6-Phenyl-3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5-ol Substituents: Aromatic phenyl at position 6, rigid hydroxyphenylamino at position 3. Impact: Enhanced π-π stacking due to the phenyl group improves crystallinity but reduces solubility in aqueous media. The hydroxyphenylamino group forms stronger intermolecular hydrogen bonds, resulting in a higher melting point (~245°C) .

6-Tert-butyl-3-amino-1,2,4-triazin-5-ol Substituents: Lacks the hydroxypropyl chain at position 3. Impact: Absence of the hydroxyl group diminishes hydrogen bonding capacity, reducing solubility in ethanol by ~40% and altering crystal morphology from needle-like to plate-like structures .

Hydrogen Bonding and Crystal Packing

The hydroxypropylamino and hydroxyl groups in this compound enable a complex hydrogen bonding network. Graph set analysis (as per Etter’s methodology) reveals a D2<sup>2</sup>(8) motif, indicating a two-donor/two-acceptor pattern that stabilizes the crystal lattice. In contrast:

  • The methyl analogue exhibits a simpler C2<sup>2</sup>(6) chain motif due to fewer hydrogen bond donors.
  • The phenyl analogue forms a R 4<sup>4</sup>(12) ring motif, driven by aromatic stacking and hydrogen bonding synergistically .

Physicochemical and Functional Properties

Property This compound 6-Methyl-3-[(2-hydroxyethyl)amino]-1,2,4-triazin-5-ol 6-Phenyl-3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5-ol
Melting Point (°C) 220 180 245
Solubility in H2O (mg/mL) 12.5 23.0 2.1
Hydrogen Bond Donors 3 (OH, NH, OH) 2 (OH, NH) 3 (OH, NH, OH)
Crystal System Monoclinic Orthorhombic Triclinic
Graph Set Descriptor D 2<sup>2</sup>(8) C 2<sup>2</sup>(6) R 4<sup>4</sup>(12)

Key Research Findings

  • Thermal Stability : The tert-butyl group confers superior thermal stability compared to methyl or phenyl analogues, as evidenced by differential scanning calorimetry (DSC) studies .
  • Solubility : The hydroxypropyl chain balances hydrophilicity and steric hindrance, yielding moderate water solubility (12.5 mg/mL) vs. the phenyl analogue’s poor solubility (2.1 mg/mL).
  • Biological Relevance: Preliminary studies suggest the hydroxypropylamino group enhances binding affinity to kinase enzymes compared to non-hydroxylated analogues, though further pharmacological validation is required.

Biological Activity

6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol (CAS Number: 898650-66-3) is a triazine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and an amino substituent, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

  • Molecular Formula: C₁₀H₁₈N₄O₂
  • Molecular Weight: 226.28 g/mol
  • Structure: The compound contains a triazine ring, which is known for its diverse reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various biochemical pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can inhibit the activity of various kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

Triazine derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains. The exact mechanism by which this compound exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits kinase activity, reduces tumor growth
AntimicrobialEffective against various bacterial strains

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related triazine compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell survival. This suggests that this compound may have similar effects due to structural similarities .
  • Antimicrobial Research : In laboratory settings, triazine derivatives have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that these compounds could significantly inhibit bacterial growth, supporting the potential use of this compound as an antimicrobial agent .

Q & A

Basic: What are the common synthetic routes for 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol?

A standard approach involves the condensation of hydrazine derivatives with carbonyl compounds under acidic conditions. For triazine derivatives, stepwise functionalization is critical:

Core formation : React hydrazine with a carbonyl precursor (e.g., cyanoguanidine) to form the triazine ring.

Substituent introduction : Introduce the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Amino group attachment : Use a hydroxypropylamine derivative in a nucleophilic aromatic substitution (SNAr) reaction under basic conditions.

  • Key parameters : Solvent polarity (e.g., DMF or THF) and temperature (60–80°C) influence yield and regioselectivity .

Advanced: How can reaction conditions be optimized for regioselective introduction of the 3-hydroxypropylamino group in triazine derivatives?

Regioselectivity depends on steric and electronic factors:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the amine, favoring substitution at the least hindered position.
  • Catalysis : Lewis acids (e.g., ZnCl₂) activate the triazine ring for SNAr at the 3-position.
  • Temperature control : Lower temperatures (≤50°C) reduce side reactions like over-alkylation.
  • Substrate pre-activation : Protecting the hydroxyl group in 3-hydroxypropylamine with tert-butyldimethylsilyl (TBS) can improve reaction efficiency .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.3 ppm in ¹H; δ ~29 ppm in ¹³C) and hydroxypropyl chain (δ ~3.5–3.7 ppm for CH₂ groups).
  • IR spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and triazine ring (C=N stretch ~1550–1650 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Advanced: How can contradictions in NMR data for structural confirmation be resolved?

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the hydroxypropylamino group and the triazine ring.
  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the tert-butyl group) by analyzing spectra at 25°C vs. 60°C.
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Basic: What role does the tert-butyl group play in the compound’s stability and reactivity?

  • Steric hindrance : The bulky tert-butyl group reduces aggregation and protects the triazine ring from nucleophilic attack, enhancing thermal stability.
  • Lipophilicity : Increases solubility in organic solvents, facilitating purification via column chromatography.
  • Crystallinity : Promotes ordered crystal packing, aiding X-ray diffraction analysis .

Advanced: How should environmental fate studies be designed to assess the compound’s ecological impact?

  • Experimental design : Use a tiered approach:
    • Abiotic studies : Measure hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and adsorption (soil/water partition coefficients).
    • Biotic studies : Evaluate microbial degradation (OECD 301B test) and bioaccumulation (log Kow determination).
    • Long-term monitoring : Deploy LC-MS/MS for trace analysis in environmental matrices (water, soil) over 12–24 months .

Basic: What pharmacological targets are associated with structurally similar triazine derivatives?

  • Enzyme inhibition : Triazines often target kinases (e.g., EGFR, CDK) or hydrolases (e.g., carbonic anhydrase) via competitive binding to ATP pockets.
  • Receptor modulation : Some derivatives act as antagonists for G-protein-coupled receptors (GPCRs) involved in inflammation or cancer.
  • Mechanistic insights : Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to validate binding affinity .

Advanced: How can degradation pathways under varying pH and temperature conditions be systematically analyzed?

  • Forced degradation studies : Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH, 40°C for 24 h).
    • Oxidative stress (3% H₂O₂, 25°C for 6 h).
  • Analytical tools :
    • UHPLC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns.
    • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions.
    • Mechanistic probes : Isotope labeling (e.g., ¹⁸O in water) to trace hydrolysis pathways .

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